Cas no 2168132-64-5 (2-(2-methoxypropanoyl)-1,3-thiazole-4-carboxylic acid)

2-(2-Methoxypropanoyl)-1,3-thiazole-4-carboxylic acid is a specialized heterocyclic compound featuring a thiazole core functionalized with a methoxypropanoyl group and a carboxylic acid moiety. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both electron-withdrawing and electron-donating substituents enhances its utility in coupling reactions and heterocycle derivatization. Its carboxylic acid group allows for further functionalization, while the methoxypropanoyl side chain contributes to solubility and stability in organic solvents. The compound is particularly suited for applications requiring precise molecular modifications, such as drug discovery or fine chemical production. Proper handling under inert conditions is recommended due to potential sensitivity to moisture or air.
2-(2-methoxypropanoyl)-1,3-thiazole-4-carboxylic acid structure
2168132-64-5 structure
商品名:2-(2-methoxypropanoyl)-1,3-thiazole-4-carboxylic acid
CAS番号:2168132-64-5
MF:C8H9NO4S
メガワット:215.226361036301
CID:6358768
PubChem ID:165521954

2-(2-methoxypropanoyl)-1,3-thiazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-(2-methoxypropanoyl)-1,3-thiazole-4-carboxylic acid
    • EN300-1269010
    • 2168132-64-5
    • インチ: 1S/C8H9NO4S/c1-4(13-2)6(10)7-9-5(3-14-7)8(11)12/h3-4H,1-2H3,(H,11,12)
    • InChIKey: ABDXICKYJKOQJC-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(C(=O)O)N=C1C(C(C)OC)=O

計算された属性

  • せいみつぶんしりょう: 215.02522894g/mol
  • どういたいしつりょう: 215.02522894g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 246
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 105Ų

2-(2-methoxypropanoyl)-1,3-thiazole-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1269010-5.0g
2-(2-methoxypropanoyl)-1,3-thiazole-4-carboxylic acid
2168132-64-5
5g
$2110.0 2023-06-08
Enamine
EN300-1269010-250mg
2-(2-methoxypropanoyl)-1,3-thiazole-4-carboxylic acid
2168132-64-5
250mg
$670.0 2023-10-02
Enamine
EN300-1269010-0.1g
2-(2-methoxypropanoyl)-1,3-thiazole-4-carboxylic acid
2168132-64-5
0.1g
$640.0 2023-06-08
Enamine
EN300-1269010-5000mg
2-(2-methoxypropanoyl)-1,3-thiazole-4-carboxylic acid
2168132-64-5
5000mg
$2110.0 2023-10-02
Enamine
EN300-1269010-0.5g
2-(2-methoxypropanoyl)-1,3-thiazole-4-carboxylic acid
2168132-64-5
0.5g
$699.0 2023-06-08
Enamine
EN300-1269010-10.0g
2-(2-methoxypropanoyl)-1,3-thiazole-4-carboxylic acid
2168132-64-5
10g
$3131.0 2023-06-08
Enamine
EN300-1269010-50mg
2-(2-methoxypropanoyl)-1,3-thiazole-4-carboxylic acid
2168132-64-5
50mg
$612.0 2023-10-02
Enamine
EN300-1269010-0.25g
2-(2-methoxypropanoyl)-1,3-thiazole-4-carboxylic acid
2168132-64-5
0.25g
$670.0 2023-06-08
Enamine
EN300-1269010-2500mg
2-(2-methoxypropanoyl)-1,3-thiazole-4-carboxylic acid
2168132-64-5
2500mg
$1428.0 2023-10-02
Enamine
EN300-1269010-100mg
2-(2-methoxypropanoyl)-1,3-thiazole-4-carboxylic acid
2168132-64-5
100mg
$640.0 2023-10-02

2-(2-methoxypropanoyl)-1,3-thiazole-4-carboxylic acid 関連文献

2-(2-methoxypropanoyl)-1,3-thiazole-4-carboxylic acidに関する追加情報

2-(2-Methoxypropanoyl)-1,3-Thiazole-4-Carboxylic Acid: A Comprehensive Overview

2-(2-Methoxypropanoyl)-1,3-thiazole-4-carboxylic acid, identified by the CAS registry number 2168132-64-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiazole derivatives, which have been extensively studied due to their diverse biological activities and potential applications in drug discovery. The structure of this compound comprises a thiazole ring system, a methoxypropanoyl group, and a carboxylic acid moiety, making it a versatile molecule for various chemical modifications and functionalizations.

The thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen atoms, is known for its stability and ability to participate in various chemical reactions. The substitution pattern in 2-(2-methoxypropanoyl)-1,3-thiazole-4-carboxylic acid is particularly notable, as the methoxypropanoyl group at position 2 and the carboxylic acid group at position 4 create a unique electronic environment that can influence the compound's reactivity and biological properties. Recent studies have highlighted the potential of such substituted thiazoles in modulating enzyme activities and receptor interactions, making them promising candidates for therapeutic interventions.

From a synthetic perspective, the preparation of 2-(2-methoxypropanoyl)-1,3-thiazole-4-carboxylic acid involves a series of well-established organic reactions. The synthesis typically begins with the formation of the thiazole ring through cyclization reactions involving appropriate precursors. Subsequent functionalization steps, such as acylation or esterification, are employed to introduce the methoxypropanoyl and carboxylic acid groups. These steps require precise control over reaction conditions to ensure high yields and purity of the final product.

In terms of applications, 2-(2-methoxypropanoyl)-1,3-thiazole-4-carboxylic acid has shown potential in several areas. In pharmacology, it has been investigated for its anti-inflammatory and antioxidant properties. Recent research has demonstrated that this compound can inhibit key inflammatory pathways, making it a potential candidate for treating conditions such as arthritis or neurodegenerative diseases. Additionally, its antioxidant activity suggests that it could be used in formulations aimed at protecting cells from oxidative stress.

The carboxylic acid group in 2-(2-methoxypropanoyl)-1,3-thiazole-4-carboxylic acid also provides opportunities for further chemical modifications. For instance, esterification or amidation reactions can be used to create derivatives with enhanced bioavailability or targeting capabilities. These derivatives could find applications in drug delivery systems or as building blocks for more complex molecules with tailored biological activities.

From an environmental standpoint, the synthesis and use of 2-(2-methoxypropanoyl)-1,3-thiazole-4-carboxylic acid are considered safe under standard laboratory conditions. Its stability under normal storage conditions ensures that it can be handled without special precautions beyond those typically required for organic compounds. However, as with any chemical substance, proper handling procedures should be followed to minimize exposure risks.

In conclusion, 2-(2-methoxypropanoyl)-1,3-thiazole-4-carboxylic acid, CAS No. 2168132-64-5, is a versatile compound with significant potential in various fields of chemistry and pharmacology. Its unique structure enables diverse applications ranging from drug discovery to material science. As research continues to uncover new properties and uses for this compound, it is likely to play an increasingly important role in both academic and industrial settings.

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